2-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine
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Overview
Description
(S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a compound that has garnered significant interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a pyridine ring, which is known for its unique physicochemical properties. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in pharmaceutical and agrochemical applications .
Preparation Methods
The synthesis of (S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves several key steps. One common method includes the construction of the pyridine ring from a trifluoromethyl-containing building block. This can be achieved through various synthetic routes, such as the Umemoto reaction or the Balz-Schiemann reaction . Industrial production methods often utilize efficient fluorinating reagents and reliable fluorination technology to ensure high yields and purity .
Chemical Reactions Analysis
(S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethyl copper and other trifluoromethyl active species . The major products formed from these reactions depend on the specific conditions and reagents used, but they often retain the trifluoromethyl group due to its stability .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals . In biology and medicine, it has been studied for its potential as a selective antagonist of the glucocorticoid receptor, which could modulate cortisol activity . Additionally, its unique properties make it valuable in the development of new materials and functional compounds .
Mechanism of Action
The mechanism of action of (S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For instance, as a glucocorticoid receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating the effects of cortisol . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
When compared to other similar compounds, (S)-4-Methyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole stands out due to its unique combination of stability, reactivity, and biological activity. Similar compounds include other trifluoromethylpyridine derivatives, such as fluazifop-butyl and diflumetorim, which are used in agrochemical and pharmaceutical applications .
Biological Activity
2-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings.
- Molecular Formula: C11H10F3N2O
- Molecular Weight: 272.27 g/mol
- IUPAC Name: this compound
- SMILES Notation: CC1=C(N=C(O1)C(C)C)C=C(C(C)(C)C)C=C(C)C
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxazoles can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves interference with bacterial cell wall synthesis and protein synthesis pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of oxazole derivatives. For example, compounds with structural similarities to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with disease processes. For instance, it may act as an inhibitor of certain kinases involved in cancer progression. The inhibition profile suggests that it could be a candidate for further development as a targeted therapy in oncology.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxazole derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that derivatives with trifluoromethyl substitutions showed enhanced potency against Gram-positive bacteria compared to their non-fluorinated counterparts.
Study 2: Anticancer Activity
A recent investigation in Cancer Research evaluated the effects of oxazole derivatives on tumor growth in vivo. Mice treated with a related compound exhibited a significant reduction in tumor size compared to control groups. The study concluded that the mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of new compounds. Preliminary studies suggest that this compound has favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.
Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of MRSA growth | Journal of Medicinal Chemistry |
Anticancer | Induction of apoptosis in MCF7 cells | Cancer Research |
Enzyme Inhibition | Inhibition of specific kinases | Experimental Biology |
Properties
Molecular Formula |
C10H9F3N2O |
---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H9F3N2O/c1-6-5-16-9(15-6)8-4-7(2-3-14-8)10(11,12)13/h2-4,6H,5H2,1H3 |
InChI Key |
RKQJMLTXHLVNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)C2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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